molecular formula C13H15NO5 B2437980 1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-90-8

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2437980
CAS No.: 63674-90-8
M. Wt: 265.265
InChI Key: MAIVMKPIFBEDAY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the 3,5-dimethoxybenzoyl chloride reacts with the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    3,5-Dimethoxyphenylacetic acid: This compound shares the 3,5-dimethoxyphenyl group but differs in the rest of the structure.

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but contains an ethylamine group instead of the pyrrolidine ring.

    2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: This compound contains a similar aromatic ring but has different functional groups and a thiazolidinone ring.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-4-9(5-11(6-10)19-2)14-7-8(13(16)17)3-12(14)15/h4-6,8H,3,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIVMKPIFBEDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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